4-Butylaniline-d9
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Overview
Description
Preparation Methods
The synthesis of 4-Butylaniline-d9 involves the deuteration of 4-Butylaniline. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high levels of deuterium incorporation .
Chemical Reactions Analysis
4-Butylaniline-d9 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Butylaniline-d9 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the study of reaction mechanisms and kinetics.
Biology: It is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolic profiles of new drug candidates.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butylaniline-d9 involves its incorporation into drug molecules as a stable isotope. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug molecule into which this compound is incorporated .
Comparison with Similar Compounds
4-Butylaniline-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like 4-Butylaniline. The deuterium atoms provide stability and allow for precise quantitation in research applications. Similar compounds include:
4-Butylaniline: The non-deuterated version of this compound.
N-Butylaniline: Another derivative of aniline with a butyl group attached to the nitrogen atom
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
158.29 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)aniline |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
OGIQUQKNJJTLSZ-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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